This compound can be synthesized through various chemical reactions involving piperidine derivatives and substituted phenols. It is classified under organic compounds with both aromatic and heterocyclic characteristics due to the presence of the piperidine moiety. The compound's molecular formula is and it has a molecular weight of approximately 189.27 g/mol.
The synthesis of 2-Methyl-4-(piperidin-4-YL)phenol can be achieved through several methods, primarily involving the reaction of substituted phenols with piperidine derivatives. A notable method involves the following steps:
A specific synthesis pathway involves the use of palladium-based catalysts for hydrogenation reactions, typically conducted under controlled pressures (3 to 7 bar) in polar solvents like methanol or acetic acid .
The molecular structure of 2-Methyl-4-(piperidin-4-YL)phenol can be analyzed using various spectroscopic techniques:
The compound exhibits a chair conformation in its piperidine ring, contributing to its stability and reactivity. The presence of hydroxyl groups allows for hydrogen bonding, which influences its solubility and interaction with biological targets .
2-Methyl-4-(piperidin-4-YL)phenol participates in several chemical reactions:
These reactions are often facilitated by catalysts such as palladium on carbon or other transition metals .
The mechanism of action for 2-Methyl-4-(piperidin-4-YL)phenol primarily involves its interaction with neurotransmitter systems in the brain. Compounds containing piperidine rings are known to modulate dopaminergic and serotonergic pathways, which are critical in treating conditions like depression and anxiety.
The specific binding affinity to receptors such as serotonin transporters or dopamine receptors can be evaluated through radioligand binding assays, providing data on its efficacy as a potential therapeutic agent .
Key physical and chemical properties include:
These properties influence its behavior in biological systems and its suitability for pharmaceutical formulations .
2-Methyl-4-(piperidin-4-YL)phenol has several scientific applications:
Nucleophilic aromatic substitution (SNAr) is pivotal for constructing the piperidine-phenol scaffold in 2-methyl-4-(piperidin-4-yl)phenol. This method leverages the electrophilicity of halogenated phenols or activated pyrazines to form C–N bonds with piperidine nucleophiles. Key approaches include:
Table 1: SNAr Strategies for Piperidine-Phenol Hybridization
Method | Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Mitsunobu | DIAD, PPh₃, THF, 0°C→rt | 75–88% | High reagent cost |
Displacement | Cs₂CO₃, KI, DMF, 80°C | 60–72% | Requires activated substrates |
Suzuki Coupling | Pd(dppf)Cl₂, ArB(OH)₂, K₂CO₃, dioxane | 65–80% | Sensitive to oxygen/moisture |
Hydrogenation enables critical deprotection and saturation steps in synthesizing 2-methyl-4-(piperidin-4-yl)phenol:
Three primary routes to 2-methyl-4-(piperidin-4-yl)phenol exhibit trade-offs in efficiency and scalability:1. Mitsunobu-to-Deprotection Sequence:- Steps: Phenol activation + piperidine coupling → Boc deprotection (TFA) → O-demethylation (BBr₃).- Yield: 42% over 3 steps.- Scalability: Limited by DIAD/PPh₃ waste generation.2. Reductive Amination Pathway:- Steps: Ketone formation → reductive amination → hydrogenolytic deprotection.- Yield: 68% over 2 steps [7].- Scalability: High (kilogram-scale demonstrated).3. One-Pot Mannich Condensation:- Steps: Condensation of formaldehyde/amines with acetophenones → cyclization.- Yield: 88% .- Industrial Fit: Preferred due to minimal purification.
Table 2: Synthetic Route Comparison
Route | Step Count | Overall Yield | PMI | Scalability |
---|---|---|---|---|
Mitsunobu-to-Deprotection | 3 | 42% | 58 | Moderate |
Reductive Amination | 2 | 68% | 22 | High |
One-Pot Mannich | 1 | 88% | 8 | Excellent |
PMI: Process Mass Intensity (lower = greener)
The 2-methyl group in 2-methyl-4-(piperidin-4-yl)phenol profoundly influences molecular properties:
Although 2-methyl-4-(piperidin-4-yl)phenol itself lacks opioid data, structural analogs with 3,4-dimethylpiperidines reveal key SAR trends:
Table 3: Impact of Methyl Groups on Opioid Antagonist Potency
Compound | 3-Methyl | 4-Methyl | Kₑ (μ-opioid, nM) | Relative Potency |
---|---|---|---|---|
2b | Yes | Yes | 0.8 ± 0.2 | 1.0× |
5b | Yes | No | 5.3 ± 1.1 | 6.6× lower |
6b | No | Yes | 8.1 ± 2.0 | 10.1× lower |
7b | No | No | 12.0 ± 3.4 | 15.0× lower |
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: